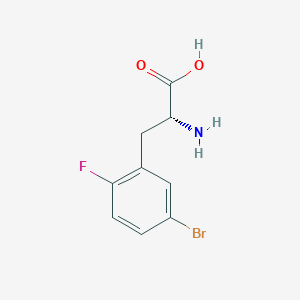

5-Bromo-2-fluoro-D-phenylalanine

Beschreibung

Significance of Non-Canonical Amino Acids in Advanced Research Methodologies

The 20 canonical amino acids, encoded directly by the universal genetic code, form the fundamental building blocks of proteins. However, researchers have long sought to expand this natural toolkit to create biological molecules with new or enhanced functionalities. azolifesciences.com This has led to the development and incorporation of non-canonical amino acids (ncAAs), also referred to as unnatural or non-standard amino acids, into proteins. azolifesciences.comnih.govnih.gov These synthetic amino acids introduce novel chemical groups, allowing for the precise tuning of a protein's structure, function, and stability. nih.gov

The integration of ncAAs has become a cornerstone of advanced research, enabling strategies that would be nearly impossible with only the standard 20 amino acids. nih.gov By moving beyond nature's alphabet, scientists can install bio-orthogonal handles for specific labeling, create photocrosslinkers to study protein interactions, and enhance the therapeutic properties of peptides and proteins. nih.govacs.org The ability to incorporate ncAAs with tailored characteristics is crucial for developing new biologics, from precisely defined protein conjugates to advanced cell-based therapies. nih.gov This expansion of the genetic code opens up vast possibilities in fields ranging from drug discovery and materials science to fundamental biological investigation. azolifesciences.comrsc.org

Strategic Importance of Halogenation in Phenylalanine Scaffold Modification for Research Applications

Among the various modifications available for creating ncAAs, the halogenation of the phenylalanine scaffold holds strategic importance. Phenylalanine, with its aromatic phenyl side chain, is a frequent target for modification due to its involvement in crucial hydrophobic and aromatic-aromatic interactions within proteins. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto this ring system is a powerful strategy for systematically modulating these interactions and other physicochemical properties. nih.govrsc.org

Halogenation offers several key advantages:

Tuning Hydrophobicity and Interactions: Replacing hydrogen with a halogen alters the electronic distribution and size of the aromatic ring. nih.gov This modification can influence the hydrophobicity of the amino acid and modulate π-stacking interactions, which are critical for protein folding and ligand binding. nih.govrsc.org For instance, increasing the degree of halogenation can enhance the strength of stacking interactions. rsc.org

Enhancing Binding Affinity: Halogen bonds, a type of non-covalent interaction, can significantly increase the binding affinity of a ligand to its protein target. nih.gov The strength of this enhancement often correlates with the size of the halogen atom, with bromine and iodine providing more pronounced effects than fluorine. nih.gov

Improving Stability: The incorporation of halogenated amino acids, particularly fluorinated ones, can increase the metabolic and catabolic stability of peptides and proteins, a desirable trait for therapeutic applications. nih.gov

The position (ortho, meta, para) and the identity of the halogen substituent exert a strong influence on the resulting properties, allowing for fine-tuning of molecular behavior for specific research goals, such as controlling the self-assembly of peptide-based hydrogels. researchgate.netnih.gov

Overview of 5-Bromo-2-fluoro-D-phenylalanine within the Context of Functionalized Amino Acid Research

This compound is a synthetically designed non-canonical amino acid that exemplifies the strategic functionalization of the phenylalanine core. Its structure is notable for three key features: the D-chiral configuration, the presence of a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenyl ring.

The "D" configuration is significant as peptides incorporating D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids. This increased stability is a valuable attribute in the design of long-lasting peptide-based drugs.

The dual halogenation provides a unique combination of steric and electronic properties. The fluorine atom at the 2-position is highly electronegative and can modulate local electronic distribution and conformation. nih.gov The larger, more polarizable bromine atom at the 5-position can participate in potent halogen bonding and other interactions to enhance binding affinity with protein targets. nih.gov The synthesis of such specifically substituted phenylalanines can be achieved through multi-step chemical processes, often starting from commercially available precursors like 5-bromo-2-fluorobenzaldehyde. openlabnotebooks.org

Within functionalized amino acid research, this compound serves as a sophisticated building block. It is designed for incorporation into peptides to probe or enhance interactions within biological systems. Its distinct substitution pattern makes it a valuable tool for medicinal chemists aiming to optimize ligand-receptor binding, improve peptide stability, and develop novel therapeutic agents or biological probes.

Compound Data

| Property | Value |

| Compound Name | This compound |

| Synonyms | (R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid |

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Chirality | D-enantiomer (R-configuration) |

| Key Structural Features | Phenylalanine core, Bromine at C5, Fluorine at C2 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9BrFNO2 |

|---|---|

Molekulargewicht |

262.08 g/mol |

IUPAC-Name |

(2R)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |

InChI-Schlüssel |

BYTRLZMUWHKJRH-MRVPVSSYSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1Br)C[C@H](C(=O)O)N)F |

Kanonische SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F |

Herkunft des Produkts |

United States |

Stereoselective Synthetic Methodologies for 5 Bromo 2 Fluoro D Phenylalanine and Analogues

Chemo-Enzymatic Approaches to D-Phenylalanine Derivative Synthesis

Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, have emerged as powerful tools for the synthesis of chiral compounds. nih.gov These approaches are particularly valuable for the production of D-phenylalanine derivatives, offering high enantioselectivity under mild reaction conditions. nih.gov

Asymmetric Synthesis via Biocatalytic Pathways

Biocatalysis plays a pivotal role in the asymmetric synthesis of D-phenylalanine derivatives. acs.orgd-aminoacids.com Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity, leading to the desired D-enantiomer.

Reductive Amination Strategies

Reductive amination of α-keto acids is a direct and atom-economical route to α-amino acids. nih.govacs.org This transformation can be achieved using D-amino acid dehydrogenases (D-AADH), which catalyze the conversion of a prochiral α-keto acid into the corresponding D-amino acid. d-aminoacids.com Engineered D-amino acid dehydrogenases have been developed to exhibit broad substrate specificity, enabling the synthesis of various D-amino acid derivatives. For instance, an engineered D-AADH has been successfully used for the synthesis of D-4-Br-phenylalanine from 4-Br-phenylpyruvic acid. nih.gov

A multi-enzymatic system has also been developed for the production of D-2-aminobutyric acid from L-threonine, coupling the activity of L-threonine ammonia (B1221849) lyase, D-AADH, and a formate (B1220265) dehydrogenase for cofactor regeneration. nih.gov Biocatalytic reductive amination has also been employed to synthesize isotopically labeled amino acids, which are valuable tools in NMR analysis of large proteins. nih.gov

Transamination Reactions Employing D-Amino Acid Transaminases (DAAT)

D-Amino acid transaminases (DAATs), also known as D-alanine aminotransferases, catalyze the transfer of an amino group from a donor molecule (often D-alanine or D-glutamate) to an α-keto acid acceptor, yielding a new D-amino acid and a pyruvate (B1213749) or α-ketoglutarate by-product. d-aminoacids.comwikipedia.org These pyridoxal-5'-phosphate (PLP)-dependent enzymes are crucial in the biosynthesis of D-amino acids in various organisms. mdpi.com

The substrate specificity of DAATs can be broad, allowing for the synthesis of a variety of D-phenylalanine derivatives from their corresponding phenylpyruvic acids. d-aminoacids.com The equilibrium of the transamination reaction can be shifted towards product formation by employing a multi-enzyme system. nih.gov For example, a one-pot, three-enzyme system has been used to synthesize D-leucine and D-phenylalanine with high product yields and enantiomeric excesses. nih.gov

Engineered DAATs with enhanced activity and altered substrate specificity have been developed. For instance, a variant of the DAAT from Bacillus sp. YM-1 (T242G) has been shown to have native-like activity towards D-phenylalanine and its derivatives, making it a valuable biocatalyst for the synthesis of these compounds. polimi.it This engineered enzyme has been successfully integrated into whole-cell biocatalytic cascades for the stereoinversion and deracemization of phenylalanine derivatives. polimi.it

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

| One-pot three-enzyme system with BlasaTA | Phenylpyruvic acid | D-phenylalanine | 62.4% | 99.1% | nih.gov |

| Engineered DAAT (T242G) | L-phenylalanine derivatives | D-phenylalanine derivatives | - | 90% to >99% | polimi.it |

Enantioselective Hydroamination by Phenylalanine Ammonia-Lyases (PALs)

Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govrsc.org While the natural reaction favors deamination, under high concentrations of ammonia, the reverse reaction—the enantioselective hydroamination of cinnamic acid derivatives—can be exploited for the synthesis of L-phenylalanine analogues. rsc.org

Although PALs typically exhibit high selectivity for the L-enantiomer, they can also catalyze the formation of D-phenylalanines, albeit usually as a minor product. nih.gov This has led to research focused on engineering PALs to enhance their selectivity towards the D-enantiomer. The development of high-throughput screening methods has facilitated the identification of PAL variants with improved rates of D-phenylalanine formation. nih.gov

A chemoenzymatic cascade process has been developed that couples PAL-catalyzed amination with a deracemization step, enabling the synthesis of substituted D-phenylalanines from inexpensive cinnamic acids in high yield and excellent optical purity. nih.govresearchgate.net

| PAL System | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Wild-type AvPAL with deracemization | p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 71% conversion | 96% | mdpi.com |

| Engineered AvPAL (H359Y) with deracemization | Substituted cinnamic acids | Substituted D-phenylalanines | Up to 80% yield | >98% | mdpi.com |

Deracemization and Stereoinversion Techniques for D-Enantiomers

Deracemization and stereoinversion are powerful strategies for converting a racemic mixture of amino acids into a single, desired enantiomer, potentially achieving a theoretical yield of 100%. rsc.orgportlandpress.com These techniques often involve a chemoenzymatic approach, combining the stereoselectivity of an enzyme with a non-selective chemical reagent. nih.govportlandpress.com

One common method involves the use of an L-amino acid oxidase (LAAO) or a D-amino acid oxidase (DAAO) to selectively oxidize one enantiomer of a racemic mixture to the corresponding α-keto acid. nih.govrsc.org This intermediate is then reduced back to the racemic amino acid by a non-selective reducing agent, such as an amine-borane complex. mdpi.comportlandpress.com This continuous cycle of selective oxidation and non-selective reduction leads to the enrichment of the non-oxidized enantiomer. portlandpress.com

For the production of D-amino acids, an L-amino acid deaminase (LAAD) can be used to convert the L-enantiomer to the α-keto acid, which is then either reduced back to the racemate or, in a more advanced system, converted directly to the D-enantiomer by a D-selective enzyme like a D-amino acid dehydrogenase or a D-amino acid transaminase. nih.govd-aminoacids.compolimi.it This approach avoids the need for a chemical reducing agent and can lead to high enantiomeric excess of the D-product. polimi.it

Enzyme Engineering for Enhanced Asymmetric Synthesis of D-Phenylalanines

The toolbox of protein engineering has become indispensable for tailoring biocatalysts to specific synthetic needs. acs.org Techniques such as directed evolution and site-directed mutagenesis have been successfully applied to enhance the activity, stability, and stereoselectivity of enzymes used in the synthesis of D-phenylalanine derivatives. nih.gov

For example, D-amino acid dehydrogenases have been engineered to broaden their substrate scope, allowing for the synthesis of a wider range of D-amino acids. thieme-connect.com Similarly, phenylalanine ammonia-lyases have been subjected to directed evolution to improve their selectivity for the formation of D-phenylalanines. nih.gov High-throughput screening methods are crucial in this process to rapidly identify improved enzyme variants from large mutant libraries. nih.gov

The engineering of D-amino acid transaminases has also been a focus, with the goal of increasing their activity towards non-native substrates like D-phenylalanine. polimi.it Structure-based engineering of PAL from Planctomyces brasiliensis (PbPAL) has enabled the enantioselective hydroamination of previously inaccessible substrates. nih.govresearchgate.net Through cryo-electron microscopy and mutagenesis, key active site residues have been identified that, when mutated, dramatically enhance the enantioselectivity of the enzyme. nih.govresearchgate.net

Directed Evolution of D-Amino Acid Dehydrogenases (D-AADH)

Directed evolution has emerged as a powerful tool to create novel enzymes with desired catalytic properties. By starting with a known enzyme and introducing mutations, scientists can develop D-amino acid dehydrogenases (D-AADH) with altered substrate specificities and enhanced activities. This approach allows for the creation of biocatalysts capable of producing a wide range of D-amino acids, including halogenated derivatives. While specific studies on the directed evolution of D-AADH for the direct synthesis of 5-Bromo-2-fluoro-D-phenylalanine are not extensively documented, the methodology has been successfully applied to generate D-AADH variants with broad substrate tolerance, suggesting its potential for this specific target. wikipedia.orgnih.gov

Protein Engineering of L-Amino Acid Deaminases/Oxidases

Protein engineering of L-amino acid deaminases (LAADs) and oxidases (LAAOs) provides an indirect route to D-amino acids. beilstein-journals.org These enzymes selectively deaminate the L-enantiomer from a racemic mixture, leaving the desired D-enantiomer. nih.gov This process, known as deracemization when coupled with a non-selective reduction of the resulting α-keto acid, can lead to high yields of the D-amino acid. nih.gov For instance, engineered L-amino acid deaminases from Proteus mirabilis have been utilized in cascade reactions to produce D-phenylalanine analogues. nih.govmdpi.com Furthermore, an ancestral L-amino acid oxidase has demonstrated the ability to deracemize various substituted phenylalanines, including 2-fluoro- and 3-fluoro-phenylalanine, highlighting the potential of this method for producing this compound. nih.gov

Cascade Reactions and Multi-Enzyme Systems for D-Phenylalanine Production

Multi-enzyme cascade reactions offer an elegant one-pot approach for the synthesis of D-phenylalanines from simple precursors. nih.govnih.gov These systems can combine the activities of several enzymes to drive reactions to completion and regenerate expensive cofactors. A common strategy involves the use of an L-amino acid deaminase to convert an L-amino acid to its corresponding α-keto acid, which is then reductively aminated by a D-amino acid dehydrogenase to yield the D-amino acid. nih.gov To ensure the continuous supply of the necessary reducing equivalents (NADPH), a third enzyme, such as formate dehydrogenase, is often included in the cascade. nih.gov Such systems have been successfully employed to produce various D-phenylalanine derivatives with high enantiomeric excess. nih.gov While a specific cascade for this compound has not been detailed, the modular nature of these systems allows for their adaptation to new substrates. nih.gov

Asymmetric Chemical Synthetic Routes to Halogenated Phenylalanines

Asymmetric chemical synthesis provides a robust and versatile platform for accessing a wide array of halogenated phenylalanines with high stereocontrol.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for establishing the stereocenter of amino acid precursors. This technique often involves the hydrogenation of an α,β-unsaturated carboxylic acid or a derivative thereof. For example, the synthesis of 3-bromo-4-fluoro-(S)-phenylalanine, a close analogue of the target compound, has been achieved through the asymmetric hydrogenation of an α-amidocinnamic acid intermediate. nih.govbeilstein-journals.org This reaction utilized a ferrocene-based ligand (Me-BoPhoz) and achieved complete conversion with a high enantiomeric excess (94% ee). nih.govbeilstein-journals.org This demonstrates the feasibility of applying similar catalytic systems to the synthesis of this compound precursors.

Azalactone and Chiral Auxiliary Methodologies

The Erlenmeyer-Plöchl reaction, which proceeds through an azalactone intermediate, is a classic method for amino acid synthesis. wikipedia.org This can be adapted for asymmetric synthesis by employing chiral auxiliaries or by resolving the racemic product. The synthesis of fluorinated phenylalanines has been accomplished via the Erlenmeyer azalactone method, where a substituted benzaldehyde (B42025) is condensed with N-acetylglycine to form an azalactone, which is subsequently hydrolyzed and reduced. nih.govbeilstein-journals.org

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org A variety of chiral auxiliaries, such as oxazolidinones and those derived from camphor, have been effectively used in the synthesis of non-canonical amino acids. wikipedia.org For instance, the alkylation of a chiral glycine (B1666218) equivalent bearing an auxiliary with a suitable benzyl (B1604629) halide is a common strategy. nih.gov This approach has been used for the synthesis of various fluorinated phenylalanine derivatives. nih.gov

Alkylation of Glycine Derivatives for Enantiomerically Enriched Products

The asymmetric alkylation of glycine derivatives is a versatile strategy for the synthesis of a diverse range of α-amino acids. nih.gov This method typically involves the deprotonation of a glycine Schiff base or a related derivative to form a nucleophilic enolate, which is then reacted with an electrophile, such as 5-bromo-2-fluorobenzyl bromide. The use of a chiral phase-transfer catalyst or a chiral ligand can induce high stereoselectivity in the alkylation step. For example, the alkylation of a Ni(II) complex of a chiral Schiff base of glycine has been successfully used to synthesize fluorinated aromatic amino acids with high enantiomeric purity. beilstein-journals.org This methodology is highly adaptable and represents a promising route for the synthesis of this compound. beilstein-journals.orgnih.gov

Below is a table summarizing the key synthetic methodologies and their relevance to the synthesis of this compound.

| Methodology | Key Features | Relevance to this compound | Representative Research Findings |

| Directed Evolution of D-AADH | Creation of novel enzymes with tailored substrate specificity. | Potentially applicable for direct synthesis from the corresponding α-keto acid. | Broad substrate range D-AADHs have been created. wikipedia.orgnih.gov |

| Protein Engineering of L-AAD/L-AAO | Enantioselective deamination of the L-enantiomer from a racemic mixture. | Applicable for deracemization to obtain the D-enantiomer. | Engineered L-AADs used in cascades for D-Phe analogues. nih.govmdpi.com Ancestral L-AAO active on fluoro-phenylalanines. nih.gov |

| Cascade Reactions | One-pot, multi-enzyme systems for efficient synthesis. | A plausible route by combining an L-AAD, a D-AADH, and a cofactor regeneration enzyme. | D-phenylalanine derivatives produced with high enantiomeric excess. nih.gov |

| Asymmetric Hydrogenation | Stereoselective reduction of prochiral precursors. | Proven for close analogues like 3-bromo-4-fluoro-(S)-phenylalanine. | 94% ee achieved for a bromo-fluoro-phenylalanine derivative. nih.govbeilstein-journals.org |

| Azalactone/Chiral Auxiliary Methods | Classic amino acid synthesis with potential for asymmetry. | Established for the synthesis of various fluorinated phenylalanines. | Synthesis of fluorinated phenylalanines via azalactone intermediates is well-documented. nih.govbeilstein-journals.org |

| Alkylation of Glycine Derivatives | Versatile C-C bond formation to create the amino acid backbone. | A highly adaptable method for introducing the 5-bromo-2-fluorobenzyl group. | Synthesis of fluorinated aromatic amino acids using chiral Ni(II) complexes of glycine Schiff bases. beilstein-journals.org |

Radiochemical Synthesis of Halogenated Phenylalanine Tracers for Research Probes

The development of halogenated phenylalanine analogues as tracers for positron emission tomography (PET) has become a significant area of research for tumor imaging and studying amino acid metabolism. The synthesis of these tracers involves incorporating a positron-emitting radioisotope, such as fluorine-18 (B77423) (¹⁸F), into the phenylalanine molecule. This section details the methodologies for the radiochemical synthesis of these important research probes.

Direct Radiohalogenation Approaches

Direct radiohalogenation is a method where a radioisotope is directly introduced into the target molecule. In the context of phenylalanine tracers, this typically involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a radiohalogen.

One common approach is the direct radiofluorination of L-phenylalanine using [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) in trifluoroacetic acid. nih.gov This reaction yields a mixture of ortho, meta, and para-fluoro-L-phenylalanines. nih.gov Studies have shown that [¹⁸F]AcOF provides higher regioselectivity and results in fewer side products compared to [¹⁸F]F₂. nih.gov For instance, the reaction with L-phenylalanine produced 2-[¹⁸F]fluoro-ʟ-phenylalanine, 3-[¹⁸F]fluoro-ʟ-phenylalanine, and 4-[¹⁸F]fluoro-ʟ-phenylalanine in a ratio of 72.5:13.9:13.6, respectively. nih.gov

Another example of direct radiofluorination is the synthesis of 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine (¹⁸F-BPA). nih.gov This is achieved by the direct fluorination of 4-borono-ʟ-phenylalanine (BPA) with either [¹⁸F]AcOF or [¹⁸F]F₂. nih.gov The product can be isolated with high radiochemical purity after purification by HPLC. nih.gov

The production of electrophilic ¹⁸F–F₂ is typically done in a cyclotron. acs.org While effective, this method often results in a low specific activity due to the necessary addition of carrier ¹⁹F. acs.org

Table 1: Comparison of Direct Radiofluorination Reagents for L-Phenylalanine

| Reagent | Regioselectivity | Side Product Formation | Isomer Ratio (o:m:p) |

| [¹⁸F]F₂ | Lower | Higher | 72.5 : 13.9 : 13.6 |

| [¹⁸F]AcOF | Higher | Lower | Not specified |

Precursor Design for Radiosynthesis

The design of suitable precursors is crucial for the efficient and regioselective synthesis of radiolabeled phenylalanine tracers, particularly for nucleophilic substitution reactions which are often preferred due to the higher specific activity of ¹⁸F-fluoride.

A common strategy involves a multi-step synthesis where a precursor molecule is first synthesized and then subjected to radiofluorination in the final step. For the synthesis of 2-[¹⁸F]-fluoro-ʟ-phenylalanine, a three-step process starting from a protected precursor has been developed. nih.gov This involves an [¹⁸F]-fluoride exchange reaction, followed by decarbonylation and deprotection to yield the final product. nih.gov

The design of the precursor is critical for the success of the radiofluorination step. For nucleophilic aromatic substitution, the precursor must have a good leaving group, such as a nitro group or a trimethylammonium group, at the position where the radiofluorine will be introduced. The aromatic ring is often activated by electron-withdrawing groups to facilitate the substitution.

In the synthesis of 2-iodo-L-phenylalanine, a precursor for radioiodination, optimization of the synthesis from 2-bromo-L-phenylalanine was achieved through experimental design. nih.gov Key parameters that were optimized included temperature, and the concentrations of copper(I) sulfate (B86663) and sodium iodide. nih.gov This highlights the importance of reaction conditions in precursor synthesis.

For more complex tracers, the precursor itself can be a sophisticated molecule designed for high stability and favorable biodistribution of the final radiolabeled compound. For example, neopentyl glycol (NpG) structures have been used as scaffolds for labeling radiohalogens due to their high in vivo stability against dehalogenation. nih.gov

The synthesis of precursors can be challenging, requiring the construction of the entire molecule with a leaving group at the precise location for radiohalogenation. acs.org The precursor must also be stable under the conditions required for the subsequent radiolabeling reaction. acs.org

Table 2: Examples of Precursors for Radiosynthesis of Phenylalanine Analogues

| Target Compound | Precursor | Radiosynthesis Method |

| 2-[¹⁸F]-fluoro-ʟ-phenylalanine | Protected 2-substituted-L-phenylalanine | Nucleophilic [¹⁸F]-fluoride exchange |

| 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine | 4-borono-ʟ-phenylalanine (BPA) | Electrophilic fluorination with [¹⁸F]AcOF or [¹⁸F]F₂ |

| [¹²³/¹²⁵I]-2-iodo-L-phenylalanine | 2-bromo-L-phenylalanine | Cu¹⁺-assisted nucleophilic halogen exchange |

| [¹⁸F]F-NpGT | L-tyrosine derivative with NpG scaffold | Nucleophilic [¹⁸F]-fluorination |

Stereochemical Fidelity and Enantiopurity in the Research of D Phenylalanine Derivatives

Analytical Methodologies for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is a cornerstone of stereoselective synthesis and analysis. For D-phenylalanine derivatives like 5-Bromo-2-fluoro-D-phenylalanine, a variety of sophisticated analytical techniques are employed to ensure that the desired D-enantiomer is present in a significantly higher proportion than its L-counterpart. The choice of method often depends on the specific properties of the analyte and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the chiral separation of amino acids and their derivatives. bldpharm.comarkat-usa.org This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For halogenated phenylalanine analogs, polysaccharide-based CSPs are often effective. arkat-usa.org The separation is influenced by the mobile phase composition, with mixtures of organic solvents like hexane (B92381) and isopropanol (B130326) being common for normal-phase chromatography. bldpharm.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful, non-separative method for determining enantiomeric excess. While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent or a chiral derivatizing agent can induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification. arkat-usa.orgnih.gov For fluorinated compounds such as this compound, ¹⁹F NMR can be a particularly sensitive and effective technique for analysis. nih.govresearchgate.net

Other notable methods include Capillary Electrophoresis (CE), which separates enantiomers based on their differential mobility in an electric field in the presence of a chiral selector, and mass spectrometry-based methods. researchgate.net Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be used, particularly when coupled with HPLC, to provide information on both the enantiomeric excess and the absolute configuration of the eluted enantiomers. nih.gov

Interactive Data Table: Analytical Parameters for Chiral Separation of Phenylalanine Derivatives

The following table presents representative data for the analytical separation of halogenated phenylalanine derivatives, analogous to this compound, as specific data for this compound is not publicly available.

| Derivative | Analytical Method | Chiral Selector/Stationary Phase | Mobile Phase | Flow Rate | Detection | Enantiomeric Excess (ee) Achieved | Reference |

|---|---|---|---|---|---|---|---|

| (R)-tert-Butyl N-(diphenylmethylene)-(3-bromo-5-fluorophenyl)alaninate | Chiral HPLC | Daicel Chiralcel OD-H | n-hexane/isopropanol (95:5) | 0.5 mL/min | UV | 96% | bldpharm.com |

| (R)-tert-Butyl N-(diphenylmethylene)-(3-chloro-4-fluorophenyl)alaninate | Chiral HPLC | Daicel Chiralcel OD-H | n-hexane/isopropanol (95:5) | 0.5 mL/min | UV | 97% | bldpharm.com |

| DL-Phenylalanine Methyl Ester | UPC² (Ultra-Performance Convergence Chromatography) | CHIRALPAK ID | CO₂/MeOH with 0.1% NH₄OH (90:10) | 1.5 mL/min | UV (210 nm) | Baseline resolution | researchgate.net |

| DL-Phenylalanine | Chiral HPLC | Astec CHIROBIOTIC T | Methanol (B129727)/Acetic Acid/Triethylamine (100/0.01/0.01) | 1.0 mL/min | UV | α = 1.24 | arkat-usa.org |

Impact of Chirality on Research Applications and Experimental Outcomes

The stereochemistry of a molecule is a decisive factor in its biological activity, as interactions with chiral biological macromolecules such as enzymes and receptors are highly specific. The incorporation of a D-amino acid like this compound, in place of its natural L-enantiomer, can have a dramatic impact on the properties of a peptide or small molecule, leading to significant advantages in research and therapeutic applications.

A primary benefit of using D-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. nih.gov Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By introducing a D-amino acid, the peptide becomes resistant to proteolysis, leading to a longer half-life in biological systems. This is a crucial attribute for the development of peptide-based drugs.

The specific substitutions on the phenyl ring of this compound also play a critical role. The presence and position of halogen atoms can influence the molecule's hydrophobicity, electronic properties, and potential for forming halogen bonds. nih.gov These modifications can fine-tune the binding affinity and selectivity of the molecule for its biological target. For instance, studies on the closely related 2-Bromo-D-phenylalanine have indicated its utility in neuroscience research for studying neurotransmitter systems and as a building block for drugs targeting neurological disorders. chemimpex.comchemrxiv.org The D-configuration is essential for its specific interactions within these biological contexts.

Furthermore, fluorinated amino acids are valuable tools in various research applications. The incorporation of fluorine can alter the conformation and stability of proteins. nih.gov Moreover, the use of ¹⁸F, a positron-emitting isotope of fluorine, allows for the synthesis of radiolabeled phenylalanine derivatives for use as tracers in Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and measure metabolic processes in the body, particularly in cancer diagnosis. nih.govchemimpex.com The stereochemistry of these tracers is critical for their selective uptake and retention in target tissues. For example, some amino acid transporters, which are often overexpressed in cancer cells, show a preference for one enantiomer over the other. bldpharm.com

The chirality of phenylalanine derivatives also influences their self-assembly properties, which is relevant in the study of amyloid formation and the design of novel biomaterials. chemicalbook.com The stereochemistry can dictate the morphology and stability of the resulting nanostructures.

Advanced Research Applications of 5 Bromo 2 Fluoro D Phenylalanine and Its Derivatives

Integration into Peptidic and Protein Systems for Biochemical Probing

The incorporation of halogenated amino acids like 5-Bromo-2-fluoro-D-phenylalanine into peptide and protein structures is a key strategy for biochemical probing. This substitution can introduce minimal steric changes while significantly altering the electronic properties of the amino acid side chain. These alterations serve as sensitive reporters for changes in the local environment, enabling detailed studies of molecular interactions and dynamics. The dual halogenation in this compound, combining the high electronegativity of fluorine with the larger, more polarizable bromine, provides a unique probe for dissecting complex biological processes.

The introduction of halogen atoms into the phenylalanine ring can profoundly influence the physicochemical properties of peptides and proteins, which is instrumental for various research studies.

A significant challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, including halogenated variants, is a well-established strategy to enhance metabolic stability. The carbon-halogen bond is stronger than the carbon-hydrogen bond, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway. Furthermore, the steric bulk of the bromine atom and the electronic perturbations introduced by both halogens can disrupt the recognition motifs required by proteolytic enzymes. This can lead to a longer plasma half-life for peptides containing this compound, making them more robust tools for prolonged biological studies.

Incorporating this compound at or near the active site of an enzyme can serve as a powerful method to study and modify its function. The altered steric and electronic profile of the substituted residue can impact substrate binding and the catalytic mechanism. For instance, the electron-withdrawing nature of the fluorine atom can modulate the pKa of nearby residues and alter cation-π or aromatic-aromatic interactions crucial for substrate recognition. Research on other halogenated phenylalanine derivatives has shown that such substitutions can either enhance or inhibit enzymatic activity, providing valuable insights into the enzyme's mechanism and allowing for the fine-tuning of its selectivity towards specific substrates. ahajournals.org

Protein stability is governed by a delicate balance of hydrophobic, electrostatic, and van der Waals interactions. Substituting a standard phenylalanine with this compound can systematically perturb this balance. Fluorination is known to increase the hydrophobicity of the aromatic ring, which can strengthen hydrophobic interactions within the protein core. nih.gov Conversely, the introduction of polar halogen atoms can also influence electrostatic interactions and lead to changes in the protein's conformational landscape. nih.gov Studies on halogenated variants of the amyloidogenic peptide NFGAIL have demonstrated that systematic halogenation can modulate aggregation kinetics, offering a tool to investigate the mechanisms of amyloid formation. nih.gov The unique combination of bromine and fluorine allows for a nuanced modulation of these forces, enabling detailed studies on protein folding, misfolding, and stability.

| Property | Effect of Halogenation (Inferred for this compound) | Research Implication |

| Hydrophobicity | Increased due to fluorine and bromine substitution. | Can enhance packing in the hydrophobic core, potentially increasing protein stability. nih.gov |

| Electrostatics | Alters the quadrupole moment of the aromatic ring. | Modifies cation-π and other electrostatic interactions, affecting ligand binding and protein-protein interfaces. nih.gov |

| Steric Profile | Introduces bulkier substituents than hydrogen. | Can influence local conformation and disrupt or create new packing interactions. |

| Conformational Preference | Can favor specific side-chain and backbone dihedral angles. | Allows for the stabilization of desired secondary structures or conformational states. |

The presence of specific nuclei in substituted amino acids provides powerful spectroscopic handles for investigating protein structure and dynamics in their native environment.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally sensitive technique for probing protein structure and function. acs.orgnih.gov The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio (83% of ¹H), is 100% naturally abundant, and is absent from naturally occurring biological macromolecules, resulting in background-free spectra. acs.orgnih.gov The chemical shift of ¹⁹F is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes, ligand binding, and protein dynamics. acs.orgnih.gov

By incorporating this compound into a protein, the single fluorine atom serves as a site-specific probe. Changes in the ¹⁹F NMR signal upon the addition of a binding partner (e.g., another protein, a small molecule ligand, or a nucleic acid) can provide information on the binding event, affinity, and the location of the interaction site. nih.gov For example, studies using 3-fluorotyrosine and 5-fluorotryptophan (B555192) in bromodomains have successfully characterized ligand binding modes and identified new inhibitors. acs.orgnih.gov The significant chemical shift dispersion allows for the resolution of individual fluorine signals even in large proteins, enabling the simultaneous monitoring of multiple sites within the protein. nih.gov

| Feature of ¹⁹F NMR | Advantage for Protein Studies | Example Application |

| High Sensitivity | Allows for experiments with low protein concentrations (μM range). acs.org | Screening for weak-binding fragments in drug discovery campaigns. nih.gov |

| No Biological Background | Simplifies spectra and eliminates overlapping signals from the biological matrix. nih.gov | Enables studies in complex environments like cell lysates. |

| Large Chemical Shift Range | Highly sensitive to small changes in the local environment. acs.org | Detecting subtle conformational changes upon ligand binding or protein modification. nih.gov |

| Site-Specific Information | Provides information specifically from the location of the fluorinated amino acid. | Mapping binding interfaces and allosteric communication pathways. |

Probing Protein Structure and Dynamics using Spectroscopic Techniques

Investigation of Protein-Protein and Protein-Ligand Interactions

The unique structural and electronic properties of halogenated phenylalanine analogs, such as this compound, make them valuable probes for elucidating the intricacies of protein-protein and protein-ligand interactions. The introduction of fluorine and bromine atoms into the phenylalanine ring alters its electrostatic potential and hydrophobicity, providing a subtle yet impactful tool for studying molecular recognition events. nih.gov

Fluorinated aromatic amino acids are particularly useful for dissecting the contributions of aromatic interactions to protein stability and function. nih.gov By systematically replacing native phenylalanine residues with fluorinated variants, researchers can modulate the electrostatic characteristics of the amino acid side chain. This approach helps to determine whether interactions involving the aromatic ring are primarily driven by hydrophobic effects or by more specific electrostatic forces, such as cation-π or anion-π interactions. nih.gov Emerging structural data suggest that such aromatic interactions play crucial roles in ligand recognition and the formation of protein-protein complexes. nih.gov

Furthermore, non-coded fluorescent amino acids can be incorporated to monitor protein folding and conformational changes that occur during binding events. For instance, analogs like 7-cyanotryptophan (Fcn), which is a conservative replacement for phenylalanine, have fluorescent quantum yields that are highly sensitive to the solvent environment. This sensitivity allows for real-time tracking of protein self-assembly and aggregation, processes fundamental to many protein-protein interactions. acs.org The quenching of fluorescence by ions like chloride can also be used in time-resolved studies to probe the local environment of specific side chains during these interactions. acs.org Proximity-induced crosslinking, using unnatural amino acids with reactive moieties, offers another powerful method to covalently capture and identify interacting protein partners in living cells. nih.gov

Site-Specific Incorporation of Non-Natural Amino Acids in Protein Engineering

The process relies on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not recognize any of the 20 canonical amino acids. researchgate.netnih.gov For phenylalanine analogs, researchers have successfully engineered yeast phenylalanyl-tRNA synthetase (yPheRS) and its corresponding tRNA. caltech.edu For example, a mutant yPheRS (T415G) was developed to incorporate L-3-(2-naphthyl)alanine. caltech.edu To improve specificity and reduce the misincorporation of other amino acids, further mutations, such as the T415A variant, have been created. This enhanced system, when paired with an optimized tRNA, allowed for the incorporation of p-bromophenylalanine (pBrF) into murine dihydrofolate reductase with at least 98% fidelity in response to a designated amber stop codon (TAG). caltech.edu

The efficiency of UAA incorporation can be influenced by the position and number of halogen substitutions on the phenylalanine ring. nih.gov These engineered proteins containing site-specifically incorporated halogenated phenylalanines can be produced in sufficient quantities (e.g., 8-12 mg/L of culture for p-F-Phe) for detailed structural and functional analyses, including 19F-NMR spectroscopy. nih.gov

Table 1: Examples of Engineered Synthetase/tRNA Pairs for UAA Incorporation

| Unnatural Amino Acid (UAA) | Organism/Cell Line | Engineered Enzyme | Key Mutation(s) | Fidelity |

| p-Bromophenylalanine (pBrF) | E. coli | Yeast PheRS | T415A | >98% caltech.edu |

| p-F-Phenylalanine (p-F-Phe) | E. coli | Yeast PheRS | - | 11-21 fold higher than background nih.gov |

| Penta-fluoro Phe | HEK Cells | Pyrrolysine-based RS (PheX-D6) | - | High fidelity nih.gov |

Design and Elucidation of Peptidomimetics and Amino Acid Analogues for Target Research

The incorporation of this compound and similar analogs is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and cell permeability. escholarship.orgasinex.com These analogs are instrumental in developing research tools to probe specific biological targets. escholarship.orgasinex.comnih.gov

Development of Peptidomimetic Macrocycles

Macrocyclization, the process of constraining a linear peptide into a cyclic structure, is a widely used strategy to overcome the inherent flexibility and proteolytic susceptibility of natural peptides. asinex.comnih.gov This conformational constraint can lead to higher binding affinity and selectivity for a target protein. asinex.com

Several chemical strategies have been developed to create these macrocycles. One innovative method involves the reaction of unprotected peptides containing nucleophilic residues (like cysteine or tyrosine) with fluorinated reagents such as octafluorocyclopentene (B1204224) (OFCP). escholarship.org This reaction proceeds via successive substitutions of vinyl fluoride (B91410) atoms to form stable, hexafluorinated macrocycles. escholarship.org Another approach utilizes a fluorine-thiol displacement reaction (FTDR), where peptides containing fluoroacetamide-modified amino acids are cyclized by reacting with dithiol linkers. nih.gov This method is efficient and tolerates various functional groups, including the presence of cysteine residues elsewhere in the peptide. nih.gov These techniques allow for the rapid synthesis of diverse libraries of macrocyclic compounds from readily available peptide starting materials. escholarship.org

Synthesis and Evaluation as Enzyme Inhibitors in Research Models

Amino acid analogues are frequently used as core components in the design of enzyme inhibitors for research purposes. acs.org By mimicking the substrate of an enzyme, these molecules can bind to the active site and block its catalytic activity, providing a way to study the enzyme's role in cellular pathways. nih.govnih.gov

Inhibitors of Proteasome Chymotrypsin-like Sites

The proteasome is a multi-catalytic protease complex responsible for degrading most intracellular proteins and is a validated target in cancer therapy. nih.govnih.gov It possesses three main types of proteolytic activity: chymotrypsin-like (cleaving after hydrophobic residues), trypsin-like (cleaving after basic residues), and caspase-like (cleaving after acidic residues). nih.gov The chymotrypsin-like sites (β5 subunits) are the primary targets of most clinical proteasome inhibitors. nih.gov

Research has focused on developing highly specific inhibitors for individual active sites to better understand their distinct biological roles. While cytotoxicity often requires the inhibition of multiple sites, specific inhibitors are crucial research tools. nih.gov The development of these specific inhibitors often involves modifying peptide-based structures to optimize their interaction with the target active site. The inclusion of non-natural amino acids can enhance specificity and potency. For example, inhibitors like YU-101 were developed from the natural product epoxomicin (B1671546) to be highly selective for the chymotrypsin-like sites. nih.gov

ULK1 Inhibitors for Autophagy Pathway Research

Autophagy is a cellular degradation process that is crucial for maintaining homeostasis and can be co-opted by cancer cells to survive stress. nih.govnih.gov The UNC-51-like kinase 1 (ULK1) is a key initiator of the autophagy pathway, making it an attractive target for developing inhibitors to block this process. nih.govnih.gov

Recently, a series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as ULK1 inhibitors. nih.gov Through structure-activity relationship (SAR) studies, compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine) was identified as a highly potent inhibitor of ULK1 kinase activity. nih.gov This compound was found to block autophagy and simultaneously induce apoptosis in non-small cell lung cancer (NSCLC) cells, highlighting its potential as a research tool and a lead compound for therapeutic development. nih.gov The design of such inhibitors showcases how halogenated phenyl-containing moieties are critical for achieving high-affinity binding to the kinase active site.

Ligand-Based Design of Protease Inhibitors (e.g., uPA, TMPRSS2)

The ligand-based design of protease inhibitors often involves the modification of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Substituted D-phenylalanine analogs are of particular interest in the design of inhibitors for trypsin-like serine proteases, such as the urokinase-type plasminogen activator (uPA) and transmembrane protease, serine 2 (TMPRSS2), which are implicated in cancer metastasis and viral entry, respectively. mdpi.comnih.gov

In the design of peptidomimetic inhibitors for these proteases, the P1 and P2 residues, which interact with the S1 and S2 pockets of the enzyme's active site, are critical for determining affinity and selectivity. mdpi.com Research has demonstrated that modifications to the P2 residue, often an amino acid like phenylalanine, can significantly impact inhibitor performance. For instance, in a study on selective uPA and TMPRSS2 inhibitors, replacing a P2 phenylalanine with cyclohexylalanine altered the selectivity profile of the inhibitor. mdpi.com

The introduction of this compound at the P2 position of a peptidomimetic inhibitor represents a rational design strategy. The bulky bromine atom and the highly electronegative fluorine atom can modulate the inhibitor's interaction with the S2 pocket of the target protease. These substitutions can lead to altered binding affinities and selectivities compared to unsubstituted phenylalanine. While direct studies incorporating this compound into uPA or TMPRSS2 inhibitors are not widely reported, the principles of ligand-based design support its potential as a valuable synthetic building block in this context. The table below illustrates the inhibition constants (Ki) of different P2-modified inhibitors for TMPRSS2 and uPA, highlighting the impact of the P2 residue on inhibitor potency and selectivity. mdpi.com

| Inhibitor (P2 Residue) | TMPRSS2 Ki (nM) | uPA Ki (nM) |

|---|---|---|

| Phenylalanine | 0.4 | 3574 |

| Cyclohexylalanine | 34 | 2688 |

Role as Chiral Building Blocks in the Synthesis of Complex Bioactive Molecules for Research

The unique structural features of this compound make it a valuable chiral building block for the synthesis of more complex molecules with potential biological activity for research purposes. nih.gov

Precursors for Drug-like Molecules in Chemical Biology Research

Fluorinated amino acids are increasingly incorporated into peptides and small molecules to enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov The presence of fluorine can alter the pKa of nearby functional groups and influence the conformation of the molecule. The additional bromine atom in this compound provides a site for further chemical modification, such as cross-coupling reactions, allowing for the synthesis of a diverse library of compounds.

While specific examples of drugs derived from this compound are not yet in the public domain, the use of other fluorinated phenylalanines as precursors for drug-like molecules is well-documented. For example, 4-fluoro-L-phenylalanine is a component of the anticancer agent melflufen, and 2-fluoro-L-phenylalanine derivatives are used in the synthesis of the CCK2 receptor antagonist gastrazole. nih.gov This precedence suggests that this compound is a promising starting material for the generation of novel bioactive compounds for chemical biology research.

Synthesis of D-Biarylalanine Derivatives for Mechanistic Studies

D-biarylalanines are non-natural amino acids that can be incorporated into peptides to study structure-activity relationships, protein folding, and other biological processes. A powerful method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. A chemoenzymatic approach has been developed for the synthesis of D-biarylalanine derivatives, starting from a halogenated D-phenylalanine precursor. acs.org

In this methodology, an N-protected bromo-D-phenylalanine derivative is coupled with various arylboronic acids in the presence of a palladium catalyst to yield the corresponding D-biarylalanine. acs.org this compound is an ideal substrate for this reaction. The carbon-bromine bond can be selectively activated by the palladium catalyst, leaving the more stable carbon-fluorine bond intact. This allows for the site-specific introduction of a wide range of aryl groups at the 5-position of the phenyl ring. The resulting D-biarylalanine derivatives, with their diverse steric and electronic properties, can then be used as molecular probes in mechanistic studies of biological systems.

The following table presents a representative, plausible synthetic scheme for the generation of D-biarylalanine derivatives from this compound.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| N-protected this compound | Arylboronic acid, Pd catalyst, base | N-protected 5-Aryl-2-fluoro-D-phenylalanine | Suzuki-Miyaura Coupling |

Mechanistic Investigations in Enzymatic Systems and Metabolic Pathways

The unique structure of this compound also makes it a useful tool for probing the mechanisms of enzymes involved in amino acid metabolism.

Substrate Range and Enantioselectivity Studies of Aminotransferases

D-amino acid aminotransferases (DAATs) are enzymes that catalyze the transfer of an amino group from a D-amino acid to a keto acid, a key reaction in the biosynthesis of various D-amino acids. Understanding the substrate specificity and enantioselectivity of these enzymes is crucial for their application in biocatalysis.

Engineered DAATs have been developed to improve their activity towards non-natural substrates, including D-phenylalanine derivatives. polimi.it Studies on the substrate range of these enzymes often involve testing a variety of substituted phenylalanines. Although direct kinetic data for this compound may not be available, the known activity of DAATs towards other halogenated D-phenylalanines allows for informed predictions about its potential as a substrate. For instance, an engineered DAAT has shown activity towards both 4-bromo-D-phenylalanine and 2-fluoro-D-phenylalanine. polimi.it This suggests that this compound would also likely be a substrate, and its use in such studies could provide valuable insights into the steric and electronic requirements of the enzyme's active site.

The table below shows the apparent kinetic parameters of a wild-type and an engineered DAAT with various D-phenylalanine derivatives, illustrating the enzyme's tolerance for substitutions on the phenyl ring. polimi.it

| Substrate | Enzyme | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) |

|---|---|---|---|---|

| D-Phenylalanine | Wild-type DAAT | 0.002 | 3.1 | 0.65 |

| D-Phenylalanine | Engineered DAAT | 1.8 | 4.5 | 400 |

| 4-Bromo-D-phenylalanine | Engineered DAAT | 1.5 | 2.9 | 517 |

| 2-Fluoro-D-phenylalanine | Engineered DAAT | 1.2 | 11.2 | 107 |

Understanding Amino Acid Isomerization Mechanisms in Microorganisms

Some microorganisms are capable of converting D-amino acids into their L-enantiomers, a process of significant interest for the production of optically pure L-amino acids. nih.govnih.gov The isomerization of D-phenylalanine to L-phenylalanine in bacteria such as Pseudomonas fluorescens does not proceed through a single "amino acid isomerase" enzyme. Instead, it involves a two-step enzymatic pathway. nih.govnih.gov First, a D-amino acid oxidase oxidizes the D-phenylalanine to its corresponding keto acid, phenylpyruvic acid. Subsequently, a transaminase converts the phenylpyruvic acid into L-phenylalanine. nih.govnih.gov

The use of this compound as a substrate in such microbial systems could be employed to investigate the substrate tolerance and mechanistic details of this isomerization pathway. By monitoring the formation of the corresponding 5-bromo-2-fluorophenylpyruvic acid and the final L-amino acid, researchers can gain a deeper understanding of how the enzymes involved accommodate substituted substrates. This knowledge is valuable for both fundamental enzymatic studies and for the potential development of novel biocatalytic processes.

Computational and Theoretical Modeling Studies

The unique physicochemical properties imparted by the incorporation of fluorine and bromine into phenylalanine have made this compound and related derivatives subjects of significant interest in computational and theoretical chemistry. These studies provide atomic-level insights into how such modifications influence molecular conformation, interactions, and biological activity, guiding the rational design of novel peptides, proteins, and therapeutic agents.

Development of Force Field Parameters for Molecular Dynamics Simulations of Fluorinated Amino Acids

Accurate molecular dynamics (MD) simulations, which are crucial for studying the structure and dynamics of proteins containing modified amino acids, depend heavily on the quality of the underlying force field. biorxiv.orgbiorxiv.org The development of reliable force field parameters for fluorinated amino acids has been a key area of research, enabling realistic simulations of these non-canonical residues.

A significant effort has been the development and validation of parameters for fluorinated aromatic amino acids compatible with widely used force fields like AMBER (Assisted Model Building with Energy Refinement). nih.govacs.org For instance, parameters have been developed for the AMBER ff15ipq protein force field, which is designed for modeling fluorinated proteins. biorxiv.orgbiorxiv.orgnih.gov This work includes parameters for derivatives such as 4-fluoro-phenylalanine and 4-trifluoromethyl-phenylalanine. acs.orgnih.gov The process involves deriving unique atomic charges, bond, angle, and torsion terms to accurately represent the behavior of the fluorinated residue. biorxiv.orgbiorxiv.orgnih.gov

The derivation workflow is meticulous and often involves several steps:

Generation of Conformations : A set of diverse conformations for a capped dipeptide (e.g., Ace-Xaa-NMe, where Xaa is the fluorinated amino acid) is generated. biorxiv.orgacs.orgnih.gov This is often achieved by progressively restraining backbone torsion angles (Φ/Ψ) to ensure broad sampling of the conformational space. biorxiv.orgnih.gov

Quantum Mechanical (QM) Calculations : High-level QM calculations, such as MP2/cc-pVTZ, are performed for each conformation to determine the electrostatic potential in both vacuum and in the presence of explicit solvent molecules. biorxiv.orgnih.gov

Charge Derivation : The atomic charges are derived to be consistent with the parent force field's philosophy. For the ff15ipq force field, the Implicitly Polarized Charge (IPolQ) scheme is used, which averages vacuum-phase and solvent-phase charges to create implicitly polarized atomic charges that account for the condensed-phase environment. biorxiv.orgnih.govnih.gov

Parameter Validation : The new parameters are extensively validated by running μs-timescale MD simulations on benchmark peptides and proteins containing the fluorinated amino acids. biorxiv.orgnih.gov The results are checked to ensure they maintain expected conformational propensities and agree with experimental data, such as ¹⁹F NMR relaxation rates. biorxiv.orgnih.gov

Similar efforts have been made for other force fields, including CHARMM, where parameters for some fluorinated amino acids have been developed by optimizing interactions with water based on QM calculations. biorxiv.orgnih.gov These validated parameter sets are crucial for enabling the scientific community to perform robust computational studies on proteins incorporating fluorinated phenylalanine derivatives. acs.orgfu-berlin.de

Table 1: Overview of Force Field Parameter Development for Fluorinated Aromatic Amino Acids

| Force Field | Parameterization Focus | QM Level of Theory (Example) | Key Features & Methods |

| AMBER ff15ipq | 4, 5, 6, 7F-Trp; 3F, 3,5F-Tyr; 4F, 4-CF3-Phe biorxiv.orgnih.govacs.org | MP2/cc-pVTZ biorxiv.org | Implicitly Polarized Charge (IPolQ) scheme; validated against ¹⁹F NMR data. biorxiv.orgnih.gov |

| AMBER ff14SB | Apolar, non-aromatic fluorinated amino acids; some unnatural Phe/Tyr derivatives. biorxiv.orgbiorxiv.org | RHF/6-31G* or HF/6-31G* biorxiv.orgbiorxiv.org | Optimized Lennard-Jones parameters; charges from electrostatic potential calculations. biorxiv.org |

| CHARMM36 | Various non-standard amino acids, including some fluorinated ones. biorxiv.org | MP2/6-31G(d) or HF/6-31G(d) nih.gov | Focus on sidechain atoms and optimizing water interactions. biorxiv.orgnih.gov |

| GAFF/GAFF2 | General force field for small organic molecules, can be used for amino acid derivatives. fu-berlin.deacs.org | Varies | Customized parameter sets often required for specific fluorinated compounds. fu-berlin.de |

Quantum Chemistry Calculations for Interaction Strength Analysis

Quantum chemistry calculations are indispensable for dissecting the nuanced effects of fluorination on non-covalent interactions, which are fundamental to protein structure and ligand binding. acs.org Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to analyze how substituting hydrogen with a highly electronegative fluorine atom alters the electronic landscape of the phenylalanine ring. acs.orgmpg.denih.gov

Studies have used these methods to investigate:

Electrostatic Potentials : QM calculations reveal the anisotropic charge distribution around the fluorine atom. acs.orgnih.gov This is critical for understanding interactions like halogen bonds and hydrogen bonds, where fluorine can act as a weak hydrogen bond acceptor. acs.orgnih.gov

Cation-π Interactions : Phenylalanine is often involved in cation-π interactions. Fluorination significantly reduces the negative electrostatic potential of the aromatic ring, thereby weakening its interaction with cations. nih.gov Computational modeling shows that substituting the partially positive para-hydrogen with a partially negative fluorine atom can almost eliminate the potential energy minimum of a T-shaped π-stacking interaction. acs.org

Dimer Interactions : By combining cryogenic gas-phase infrared spectroscopy with DFT calculations, researchers have studied the interactions within proton-bound dimers of side-chain fluorinated phenylalanines. mpg.de These studies reveal how the position and number of fluorine atoms directly influence the dimer's structure and interaction types, showing shifts between charge-solvated and salt-bridged geometries. mpg.de

These theoretical calculations provide a precise quantification of interaction energies that is often difficult to obtain experimentally, offering a foundational understanding of how fluorination modulates the forces governing molecular recognition. acs.orgmpg.de

Molecular Docking and Structure-Activity Relationship (SAR) Analysis in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method, combined with Structure-Activity Relationship (SAR) analysis, is vital in drug discovery and for understanding how ligands containing residues like this compound interact with their biological targets. nih.gov

The introduction of fluorine and bromine atoms can profoundly affect ligand binding through several mechanisms:

Hydrophobicity and Conformation : Halogenation can alter the hydrophobicity and conformational preferences of the ligand, influencing how it fits into a binding pocket. nih.govresearchgate.net

Direct Interactions : The fluorine atom can participate in favorable interactions, such as hydrogen bonds with backbone amides or water molecules within the binding site. acs.orgnih.gov

Altered π-System Interactions : As noted, fluorination modifies the electronic properties of the aromatic ring, which can either enhance or disrupt crucial π-stacking or cation-π interactions with the target protein. nih.govnih.govresearchgate.net

In a typical molecular docking workflow, a library of ligands, including various fluorinated derivatives, is computationally docked into the active site of a target protein. nih.gov The resulting binding poses are scored based on an energy function that estimates the binding affinity. These docking scores, along with experimental activity data, are used to build SAR models. nih.gov These models help researchers understand which chemical modifications lead to improved activity, guiding the synthesis of more potent and selective compounds. nih.govnih.gov For example, docking studies have shown that charge-transfer complexes of fluorinated drugs can bind more effectively to protein receptors than the drug alone. nih.gov

Analysis of Amino Acid Interaction Strengths in Biomolecular Condensate Research

Biomolecular condensates are non-membranous organelles formed through liquid-liquid phase separation, a process driven by a network of weak, multivalent interactions between proteins and/or nucleic acids. biorxiv.orgresearchgate.netbiorxiv.org The "molecular grammar" governing condensate formation is heavily influenced by the specific chemical properties of amino acid side chains, particularly aromatic and charged residues. nih.gov

Computational studies in this area focus on how modifying amino acids, for instance through fluorination, can alter the interaction strengths that drive phase separation. Key interactions include:

Cation-π and π-π Interactions : These are major driving forces for the assembly of many condensates, often involving aromatic residues like phenylalanine and tyrosine interacting with arginine or lysine. biorxiv.orgnih.gov

Introducing fluorinated phenylalanine derivatives into these systems can serve as a powerful research tool. By systematically replacing standard phenylalanine with fluorinated versions, researchers can computationally and experimentally probe the contribution of π-system interactions to condensate stability and dynamics. biorxiv.orgnih.gov For example, because fluorination weakens cation-π interactions, its incorporation can be used to test the importance of this specific interaction in the phase separation of a given protein. nih.gov Recent research has shown that amino acids in the cellular environment can bind to phase-separating proteins and modulate condensate properties, strengthening interactions between aromatic "stickers" while weakening others. biorxiv.orgresearchgate.netbiorxiv.org Computational analysis of these interaction strengths helps to build a more complete picture of the complex forces that regulate the formation, material properties, and biological function of these vital cellular compartments. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Research of 5 Bromo 2 Fluoro D Phenylalanine

Chromatographic Separation Techniques (e.g., HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity of 5-Bromo-2-fluoro-D-phenylalanine and for separating it from potential isomers. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for purity analysis of amino acid derivatives. In a typical setup, a C18 column is used with a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous component, often with an acid modifier such as formic acid to ensure good peak shape. nih.gov Detection is frequently carried out using a UV detector, as the phenyl ring of the analyte absorbs UV light.

The purity of related compounds, such as 2-Bromo-D-phenylalanine, has been confirmed to be ≥ 99.5% using HPLC, demonstrating the effectiveness of this technique. chemimpex.com For fluorinated phenylalanine derivatives, HPLC is also essential for separating positional isomers that may arise during synthesis. beilstein-journals.org For instance, in the synthesis of fluorinated L-phenylalanines, HPLC was used to separate o, m, and p-isomers. beilstein-journals.org

A typical HPLC method for the purity analysis of a similar compound, 2-Fluoro-DL-phenylalanine, specifies a minimum assay of ≥97.5% by HPLC. thermofisher.com The conditions for such analyses are meticulously optimized to achieve baseline separation of the main compound from any impurities or isomers.

Table 1: Illustrative HPLC Parameters for Purity Analysis of Phenylalanine Derivatives

| Parameter | Condition |

| Column | Hypersil C18 (or equivalent) |

| Mobile Phase | Methanol-0.1% aqueous formic acid (e.g., 85:15, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.govsigmaaldrich.com |

| Temperature | 25 °C nih.govsigmaaldrich.comnih.gov |

| Detection | UV at 220 nm sigmaaldrich.com |

| Injection Volume | 5 µL sigmaaldrich.com |

This table represents typical starting conditions for method development and may require optimization for this compound.

Spectroscopic Methods for Structural Elucidation in Research Contexts

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural profile.

A detailed spectroscopic analysis of the related compound p-Bromo-dl-phenylalanine using FT-IR, FT-Raman, UV, 1H, and 13C NMR techniques has been reported. jetir.orgjetir.org For this compound, similar analyses are critical.

¹H NMR spectroscopy would confirm the presence and connectivity of protons in the molecule. The aromatic region would show a distinct splitting pattern due to the fluorine and bromine substituents on the phenyl ring.

¹³C NMR spectroscopy would identify all carbon atoms, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

¹⁹F NMR is particularly important for fluorinated compounds, providing a specific signal for the fluorine atom and confirming its chemical environment.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its elemental composition (C₉H₁₀BrFNO₂). Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, yielding structural information based on the observed daughter ions. lcms.cz For example, the fragmentation of phenylalanine typically involves the loss of the carboxyl group. lcms.cz

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observation |

| ¹H NMR | Signals for the aliphatic protons (α-H, β-H₂), the amine protons (-NH₂), the carboxylic acid proton (-COOH), and distinct multiplets for the aromatic protons. |

| ¹³C NMR | Resonances for the carboxyl carbon, the α-carbon, the β-carbon, and the six aromatic carbons, with the C-F and C-Br signals being characteristic. |

| ¹⁹F NMR | A singlet or multiplet corresponding to the fluorine atom on the phenyl ring. |

| Mass Spec. (HRMS) | A molecular ion peak corresponding to the exact mass of C₉H₁₀BrFNO₂. The isotopic pattern will be characteristic of a molecule containing one bromine atom. |

The exact chemical shifts and coupling constants would be determined from the experimental spectra.

Advanced Techniques for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules is often enantiomer-dependent. nih.gov Several advanced techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful and widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For fluorinated β-phenylalanine derivatives, Cinchona alkaloid-based ion-exchanger CSPs have been shown to provide excellent enantioseparation. nih.gov Zwitterionic phases like Chiralpak ZWIX(+) and ZWIX(-) have demonstrated superior performance in this context. nih.gov Another approach involves using macrocyclic glycopeptide-based CSPs, such as the Astec CHIROBIOTIC T column, which has been used for the HPLC analysis of phenylalanine enantiomers. sigmaaldrich.com

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency. For the analysis of D-phenylalanine products, a CE method using highly sulfated β-cyclodextrin as a chiral selector has been developed. nih.gov This method allows for the simultaneous separation and quantification of enantiomers and related impurities. nih.gov

Another approach is pre-column derivatization , where the enantiomers are reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers. juniperpublishers.com These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. juniperpublishers.com

The enantiomeric excess (ee) is a measure of the purity of the desired enantiomer and is a key parameter determined by these methods. For many applications, an enantiomeric purity of >99% ee is required. nih.gov

Table 3: Techniques for Enantiomeric Purity Assessment

| Technique | Principle | Typical Application |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.govnih.gov | Direct separation and quantification of D- and L-enantiomers. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. nih.gov | High-efficiency separation, suitable for purity and impurity profiling. nih.gov |

| HPLC with Chiral Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. juniperpublishers.com | Indirect analysis of enantiomeric composition. juniperpublishers.com |

Future Research Directions and Perspectives in the Field of Halogenated D Phenylalanine Derivatives

Exploration of Novel Biocatalytic Systems for Tailored Synthesis

The synthesis of enantiomerically pure D-amino acids, including halogenated D-phenylalanine derivatives, is a critical area of research. Biocatalytic methods are emerging as highly attractive alternatives to traditional chemical synthesis due to their high selectivity, mild reaction conditions, and environmentally friendly nature. nih.gov Future research is focused on the discovery and engineering of novel enzymes for the tailored synthesis of these compounds.

Key enzyme classes being explored include D-amino acid dehydrogenases (D-AADH), D-amino acid transaminases (D-AAT), and phenylalanine ammonia-lyases (PAL). nih.gov Protein engineering and directed evolution are powerful tools being used to expand the substrate scope and improve the catalytic efficiency of these enzymes for non-natural, halogenated substrates. nih.gov For instance, engineering D-AADH, which catalyzes the reversible oxidative deamination of D-amino acids, could enable the direct synthesis of various halogenated D-phenylalanines from their corresponding α-keto acids. nih.gov

Furthermore, the development of chemoenzymatic cascade reactions is a promising avenue. nih.gov This approach combines the strengths of both chemical and biological catalysis. For example, an enzymatic step could be used to establish the desired stereochemistry, followed by a chemical halogenation step. Conversely, enzymatic halogenation of a precursor molecule could be followed by a series of enzymatic transformations to yield the final halogenated D-phenylalanine. nih.gov The discovery and engineering of robust halogenase enzymes that can act on phenylalanine derivatives are crucial for the advancement of these synthetic strategies. nih.govnih.gov

Expanding the Scope of Incorporation into Complex Biological Architectures

The site-specific incorporation of halogenated D-phenylalanine derivatives into peptides and proteins is a key strategy for enhancing their therapeutic properties. Halogenation can improve metabolic stability, increase binding affinity, and alter the conformation of peptides. nih.gov Future research will focus on developing more efficient and versatile methods for incorporating these unnatural amino acids into complex biological architectures, both in vitro and in vivo.

One major area of research is the expansion of the genetic code to enable the direct ribosomal synthesis of proteins containing halogenated D-phenylalanines. This involves the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that can specifically recognize the halogenated amino acid and incorporate it into a growing polypeptide chain in response to a unique codon.

Another promising direction is the use of engineered enzymes for post-translational or post-synthesis modification. nih.gov For example, engineered halogenases could be used to selectively halogenate phenylalanine residues within a fully synthesized peptide or protein. nih.gov This approach would provide a high degree of control over the location and type of halogen introduced. Research into the impact of incorporating these analogs into amyloidogenic peptides, such as the NFGAIL sequence from the human islet amyloid polypeptide, has shown that halogenation can significantly affect aggregation kinetics and fibril morphology, providing insights into the mechanisms of amyloid diseases. nih.gov

Advanced Computational Modeling for Predictive Design in Research